molecular formula C12H10N2O B157930 Phenyl 2-pyridyl ketoxime CAS No. 1826-28-4

Phenyl 2-pyridyl ketoxime

Cat. No.: B157930
CAS No.: 1826-28-4
M. Wt: 198.22 g/mol
InChI Key: RSJDEVMJZLLAHS-UHFFFAOYSA-N
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Description

Phenyl 2-pyridyl ketoxime, also known as phenyl-α-pyridyl ketoxime or phenyl (2-pyridinyl)methanone oxime, is an organic compound with the molecular formula C₁₂H₁₀N₂O. It is a derivative of 2-pyridyl ketone, where the oxime group is attached to the carbonyl carbon. This compound is known for its ability to form complexes with various metal ions, making it valuable in coordination chemistry and other scientific applications .

Mechanism of Action

Target of Action

Phenyl 2-pyridyl ketone oxime primarily targets transition and heavy metal ions such as Co²⁺, Ni²⁺, Zn²⁺, Pb²⁺, Fe²⁺, Fe³⁺, Cr³⁺, and La³⁺ . These ions play crucial roles in various biological processes, including enzymatic reactions and signal transduction.

Mode of Action

The compound interacts with its targets through a complexation reaction . This interaction involves the formation of a complex between the metal ion and the oxime group of the compound. The exact nature of this interaction and the resulting changes are subject to further investigation.

Biochemical Pathways

The complexation reaction of Phenyl 2-pyridyl ketone oxime with metal ions can affect various biochemical pathways, particularly those involving the targeted metal ions. The downstream effects of these interactions are complex and depend on the specific metal ion involved .

Result of Action

The result of the compound’s action is the formation of trinuclear clusters, as observed in its reaction with nickel (II) sulfate hexahydrate . These clusters have been characterized as inverse-9-metallacrown-3

Action Environment

The action, efficacy, and stability of Phenyl 2-pyridyl ketone oxime can be influenced by various environmental factors. For instance, the presence of different anions (OH⁻, Cl⁻, ClO₄⁻, 2,4-D) can affect the compound’s interaction with copper perchlorate, leading to the formation of trinuclear clusters .

Biochemical Analysis

Biochemical Properties

Phenyl 2-pyridyl ketone oxime plays a significant role in biochemical reactions, particularly in the formation of complexes with transition and heavy metal ions such as cobalt, nickel, zinc, lead, iron, chromium, and lanthanum . These interactions are potentiometric and involve the formation of stable complexes that can be used in various biochemical applications. The compound interacts with enzymes and proteins, influencing their activity and stability. For example, phenyl 2-pyridyl ketone oxime has been used in the preparation of inverse-9-metallacrown-3, trinuclear clusters .

Cellular Effects

Phenyl 2-pyridyl ketone oxime induces cellular senescence-like alterations in human diploid fibroblasts via nitric oxide production . Treatment with phenyl 2-pyridyl ketone oxime reduces the viability of young human diploid fibroblasts in a dose- and time-dependent manner, resulting in senescence-associated β-galactosidase staining and G2/M cell cycle arrest . The compound also elevates the levels of senescence-associated proteins such as phosphorylated extracellular signal-regulated kinase 1/2, caveolin-1, p53, p16 (ink4a), and p21 (waf1) . Additionally, phenyl 2-pyridyl ketone oxime transiently increases reactive oxygen species production and induces antioxidant enzymes .

Molecular Mechanism

The molecular mechanism of phenyl 2-pyridyl ketone oxime involves its interaction with nitric oxide synthase, leading to increased nitric oxide production . This interaction results in the induction of cellular senescence through the activation of senescence-associated proteins and cell cycle arrest . The compound also forms stable complexes with metal ions, which can influence various biochemical pathways and enzyme activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl 2-pyridyl ketone oxime change over time. The compound is stable under standard laboratory conditions and can form complexes with metal ions over extended periods . Its effects on cellular function, such as the induction of cellular senescence, are time-dependent and can vary based on the duration of exposure . Long-term exposure to phenyl 2-pyridyl ketone oxime can lead to sustained cellular senescence and alterations in cell signaling pathways .

Dosage Effects in Animal Models

The effects of phenyl 2-pyridyl ketone oxime vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can induce significant cellular senescence and toxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of phenyl 2-pyridyl ketone oxime can lead to adverse effects, including oxidative stress and cell death .

Metabolic Pathways

Phenyl 2-pyridyl ketone oxime is involved in metabolic pathways that include its interaction with metal ions and enzymes . The compound can influence metabolic flux and metabolite levels by forming stable complexes with metal ions, which can affect enzyme activities and biochemical reactions . These interactions can lead to changes in cellular metabolism and the regulation of metabolic pathways.

Transport and Distribution

Within cells and tissues, phenyl 2-pyridyl ketone oxime is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity . The transport and distribution of phenyl 2-pyridyl ketone oxime are essential for its biochemical effects and interactions with biomolecules.

Subcellular Localization

Phenyl 2-pyridyl ketone oxime exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with enzymes and proteins, as well as its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl 2-pyridyl ketoxime can be synthesized through the reaction of phenyl 2-pyridyl ketone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the oxime forming as a crystalline solid upon cooling .

Industrial Production Methods

While specific industrial production methods for phenyl 2-pyridyl ketone oxime are not widely documented, the general approach involves the same principles as laboratory synthesis. Scaling up the reaction would require optimization of reaction conditions, purification processes, and safety measures to ensure consistent quality and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 2-pyridyl ketoxime is unique due to its specific structure, which allows it to form stable complexes with a wide range of metal ions. This versatility makes it valuable in various fields, from coordination chemistry to medicinal research .

Properties

IUPAC Name

N-[phenyl(pyridin-2-yl)methylidene]hydroxylamine
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InChI

InChI=1S/C12H10N2O/c15-14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJDEVMJZLLAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062003
Record name Methanone, phenyl-2-pyridinyl-, oxime
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Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name Phenyl 2-pyridyl ketoxime
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CAS No.

1826-28-4
Record name Phenyl 2-pyridyl ketoxime
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Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Methanone, phenyl-2-pyridinyl-, oxime
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Record name Phenyl 2-pyridyl ketone oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Phenyl 2-pyridyl ketone oxime (C12H10N2O) has a molecular weight of 198.22 g/mol. [] Its structure consists of a phenyl ring and a pyridine ring connected by a C=N-OH group. The oxime group (C=N-OH) provides two potential donor atoms (N and O) for coordination to metal ions. []

A: Phenyl 2-pyridyl ketone oxime acts as a bidentate ligand, primarily coordinating to metal ions through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group (κ2N,N′). [, ] This coordination mode has been observed in various complexes with transition metals like Nickel(II), Copper(II), and Cadmium(II). [, , ]

ANone: A range of metal complexes with diverse nuclearities and structural motifs have been synthesized using Phenyl 2-pyridyl ketone oxime. Examples include:

  • Mononuclear complexes: These often feature the metal ion coordinated to three molecules of Phenyl 2-pyridyl ketone oxime, forming a distorted octahedral geometry. []
  • Dinuclear complexes: Bridging chloride ions can link two metal centers, each coordinated to Phenyl 2-pyridyl ketone oxime ligands. []
  • Higher-order clusters: Phenyl 2-pyridyl ketone oxime has been employed in the synthesis of hexanuclear Nickel(II) clusters, [] octanuclear and tetradecanuclear Manganese clusters, [] and even a Mn32 cluster exhibiting single-molecule magnet behavior. []

A: Phenyl 2-pyridyl ketone oxime, along with other 2-pyridyloximate ligands, has proven valuable in synthesizing manganese clusters exhibiting SMM behavior. [, ] The ligand's ability to facilitate strong magnetic exchange interactions between metal centers contributes to the desirable magnetic properties observed in these SMMs.

A: Replacing the phenyl group with a methyl group (forming Methyl 2-pyridyl ketone oxime) can influence the nuclearity and magnetic properties of the resulting manganese clusters. [] This highlights the potential for structure-activity relationship (SAR) studies by modifying the substituents on the ligand to fine-tune the properties of the metal complexes.

ANone: Researchers employ various spectroscopic methods for characterization, including:

  • Infrared (IR) spectroscopy: Analyzing IR bands helps identify the coordination modes of the ligand and the presence of specific functional groups. [, ]
  • Single-crystal X-ray diffraction: This technique provides detailed structural information about the complexes, including bond lengths, bond angles, and overall geometry. [, , , ]

A: Research indicates the potential application of Phenyl 2-pyridyl ketone oxime and its derivatives as carriers in silver-selective electrodes. [] This highlights the versatility of this compound beyond its use in coordination chemistry.

A: Computational studies, such as those used to understand single-molecule magnet properties in dinuclear cobalt(iii)-dysprosium(iii) complexes, [] are crucial for interpreting experimental data and designing new complexes with tailored properties.

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